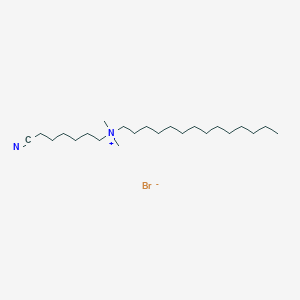
Diphenyl (2-ethylhexyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl (2-ethylhexyl)phosphonate is an organophosphate compound known for its versatile applications in various industries. It is primarily used as a plasticizer and flame retardant in polyvinyl chloride (PVC) and hydraulic fluids due to its wide liquid range and low acute toxicity . This compound has also been studied for its potential hormone-mimetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (2-ethylhexyl)phosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction provides a variety of aryl phosphonates with good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using palladium or copper catalysts to facilitate the cross-coupling of phosphonates with aryl halides . These methods are efficient and can be adapted for large-scale preparations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2-ethylhexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and bases such as sodium hydroxide or potassium carbonate . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine derivatives .
Scientific Research Applications
Diphenyl (2-ethylhexyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl (2-ethylhexyl)phosphonate involves its interaction with molecular targets such as hormone receptors. It can mimic the action of natural hormones, potentially disrupting normal hormonal functions . The compound’s effects are mediated through pathways involving the binding and activation of these receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound used in solvent extraction of metals.
2-Ethylhexyl diphenyl phosphate: Similar in structure and used as a plasticizer and flame retardant.
Uniqueness
Diphenyl (2-ethylhexyl)phosphonate is unique due to its combination of plasticizing and flame-retardant properties, along with its potential hormone-mimetic effects . This makes it a valuable compound in both industrial and research applications.
Properties
CAS No. |
193821-01-1 |
|---|---|
Molecular Formula |
C20H27O3P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-ethylhexyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C20H27O3P/c1-3-5-12-18(4-2)17-24(21,22-19-13-8-6-9-14-19)23-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 |
InChI Key |
LKQWKQWDJMPQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
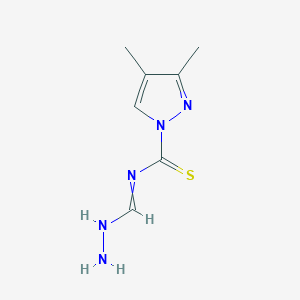
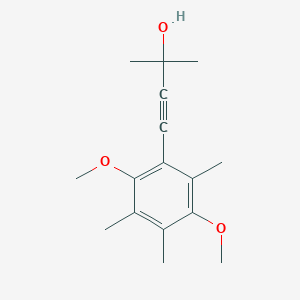
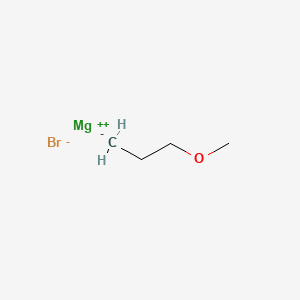
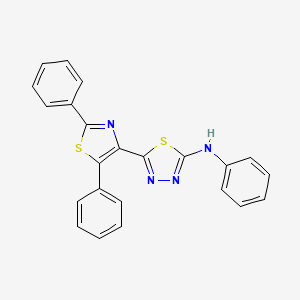
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)

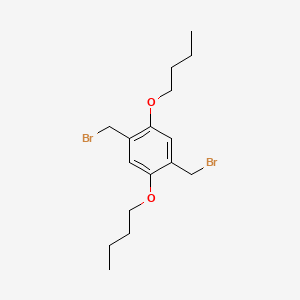
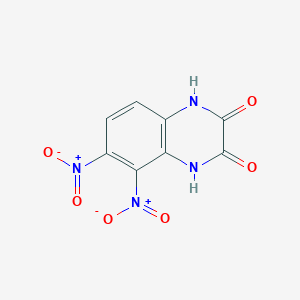
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
